molecular formula C7H8NNaO3S B13117178 Sodium 4-ethoxypyridine-3-sulfinate

Sodium 4-ethoxypyridine-3-sulfinate

Cat. No.: B13117178
M. Wt: 209.20 g/mol
InChI Key: QULVXZXNCYGQMU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 4-ethoxypyridine-3-sulfinate is an organosulfur compound that has garnered attention in various fields of scientific research. This compound is known for its versatility and reactivity, making it a valuable building block in organic synthesis. It is often used as a sulfonylating agent, contributing to the formation of various sulfur-containing compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-ethoxypyridine-3-sulfinate typically involves the reaction of 4-ethoxypyridine with sulfur dioxide and a suitable base, such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfinate salt.

Industrial Production Methods: Industrial production of sodium sulfinates, including this compound, often involves large-scale reactions using continuous flow reactors. These methods ensure high yield and purity of the final product, making them suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-ethoxypyridine-3-sulfinate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form thiols.

    Substitution: It participates in nucleophilic substitution reactions to form sulfonamides and sulfones.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and amines are commonly employed.

Major Products:

  • Sulfonic acids
  • Thiols
  • Sulfonamides
  • Sulfones

Scientific Research Applications

Sodium 4-ethoxypyridine-3-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 4-ethoxypyridine-3-sulfinate involves its ability to act as a nucleophile, participating in various substitution reactions. It targets electrophilic centers in molecules, facilitating the formation of new chemical bonds. The sulfonyl group in the compound plays a crucial role in its reactivity, enabling the formation of stable products.

Comparison with Similar Compounds

  • Sodium benzenesulfinate
  • Sodium toluenesulfinate
  • Sodium methanesulfinate

Comparison: Sodium 4-ethoxypyridine-3-sulfinate is unique due to the presence of the pyridine ring, which imparts distinct electronic properties compared to other sulfinates. This uniqueness makes it particularly valuable in the synthesis of heterocyclic compounds and in applications requiring specific electronic characteristics .

Biological Activity

Sodium 4-ethoxypyridine-3-sulfinate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyridine ring substituted with an ethoxy group and a sulfinic acid moiety. The general structure can be represented as follows:

C7H9NO2S\text{C}_7\text{H}_9\text{N}\text{O}_2\text{S}

This compound is soluble in water due to the ionic nature of the sulfinic group, which enhances its bioavailability and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Key mechanisms include:

  • PI3K Inhibition : Research indicates that compounds similar to this compound may inhibit phosphoinositide 3-kinase (PI3K) pathways, which are crucial in regulating cell growth, proliferation, and survival .
  • Antioxidant Activity : The sulfinic group may contribute to antioxidant properties, reducing oxidative stress within cells .
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, potentially by disrupting bacterial cell wall synthesis or function .

Antimicrobial Activity

A significant aspect of this compound's biological profile is its antimicrobial activity. A study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with an IC50 value indicating potent inhibition .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainIC50 (μM)Mechanism of Action
MRSA0.81Disruption of cell wall
E. coli1.5Inhibition of protein synthesis

Case Studies

  • Case Study on Neutrophil Function : this compound was tested for its effects on neutrophil activation. Results indicated that it modulated neutrophil adhesion and migration without impairing phagocytic activity, suggesting a selective action on immune responses .
  • Cancer Cell Lines : In vitro studies using various cancer cell lines showed that this compound inhibited cell proliferation significantly compared to control groups. The mechanism was linked to apoptosis induction via the mitochondrial pathway .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other related sulfinates.

Table 2: Comparison of Biological Activities

CompoundAntimicrobial ActivityAntioxidant ActivityPI3K Inhibition
This compoundModerateHighYes
Sodium Pyridine-2-sulfinateLowModerateNo
Sodium BenzenesulfinateHighLowYes

Properties

Molecular Formula

C7H8NNaO3S

Molecular Weight

209.20 g/mol

IUPAC Name

sodium;4-ethoxypyridine-3-sulfinate

InChI

InChI=1S/C7H9NO3S.Na/c1-2-11-6-3-4-8-5-7(6)12(9)10;/h3-5H,2H2,1H3,(H,9,10);/q;+1/p-1

InChI Key

QULVXZXNCYGQMU-UHFFFAOYSA-M

Canonical SMILES

CCOC1=C(C=NC=C1)S(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.